molecular formula C24H54Br2P2Pt B13140139 cis-Dibromobis(tributylphosphine)platinum

cis-Dibromobis(tributylphosphine)platinum

Cat. No.: B13140139
M. Wt: 759.5 g/mol
InChI Key: UCZCPWUTSQNNNV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Dibromobis(tributylphosphine)platinum(II) is a square-planar platinum(II) complex with two bromo ligands and two tributylphosphine (P(C₄H₉)₃) ligands arranged in a cis configuration. This compound belongs to a class of organometallic complexes widely studied for their catalytic and structural properties. The cis geometry is critical for its reactivity, as the spatial arrangement of ligands influences substitution kinetics and electronic interactions.

Properties

Molecular Formula

C24H54Br2P2Pt

Molecular Weight

759.5 g/mol

IUPAC Name

dibromoplatinum;tributylphosphane

InChI

InChI=1S/2C12H27P.2BrH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

UCZCPWUTSQNNNV-UHFFFAOYSA-L

Canonical SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Br[Pt]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dibromobis(tributylphosphine)platinum typically involves the reaction of platinum(II) bromide with tributylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

PtBr2+2PBu3cis-PtBr2(PBu3)2\text{PtBr}_2 + 2 \text{PBu}_3 \rightarrow \text{cis-PtBr}_2(\text{PBu}_3)_2 PtBr2​+2PBu3​→cis-PtBr2​(PBu3​)2​

The reaction conditions often include refluxing the mixture in a solvent such as dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

cis-Dibromobis(tributylphosphine)platinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, amines, and phosphines. Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions yield cis-Dichlorobis(tributylphosphine)platinum, while coordination with amines can form amine-platinum complexes .

Scientific Research Applications

cis-Dibromobis(tributylphosphine)platinum has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Dibromobis(tributylphosphine)platinum involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can form stable complexes with biological molecules, such as DNA, leading to potential anticancer effects. The compound’s reactivity is influenced by the electronic and steric properties of the tributylphosphine ligands .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

The following sections compare cis-Dibromobis(tributylphosphine)platinum(II) with structurally related platinum(II) complexes, focusing on ligand effects, physical properties, and reactivity.

Ligand Effects: Phosphine Substituents and Halides

Phosphine Ligands :

  • Tributylphosphine (P(C₄H₉)₃) : Bulkier than triethylphosphine (P(C₂H₅)₃) but less sterically hindered than triphenylphosphine (PPh₃). This balance enhances solubility in organic solvents (e.g., toluene, chloroform) while maintaining moderate stability .
  • Triphenylphosphine (PPh₃) : Provides greater steric protection, stabilizing the complex but reducing solubility in polar solvents. For example, cis-[PtCl₂(PPh₃)₂] has a melting point ≥300°C and is sparingly soluble in water .
  • Triethylphosphine (P(C₂H₅)₃) : Smaller alkyl groups increase lability, making complexes like cis-[PtCl₂(P(C₂H₅)₃)₂] more reactive in substitution reactions .

Halide Ligands :

  • Bromo vs. Chloro: Bromo ligands (Br⁻) are softer Lewis bases than chloro (Cl⁻), leading to longer Pt–X bond lengths (Pt–Br ≈ 2.40 Å vs. Pt–Cl ≈ 2.30 Å) and higher reactivity in oxidative addition reactions. This difference also impacts solubility, with bromo complexes often more soluble in non-polar media .
Physical and Structural Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Crystal Geometry (Pt–X Bond Length)
cis-[PtBr₂(P(C₄H₉)₃)₂] (Target Compound) ~759 (calculated) Not reported Organic solvents (e.g., CHCl₃) Estimated Pt–Br: ~2.40 Å
cis-[PtCl₂(PPh₃)₂] 790.57 ≥300 Chloroform, DMSO Pt–Cl: 2.31–2.33 Å
cis-[PtCl₂(P(C₂H₅)₃)₂] ~573 (calculated) Not reported Polar aprotic solvents Data unavailable
cis-[PtCl₂(dmso)₂] (dmso = dimethyl sulfoxide) 448.22 250 (decomp.) Methanol, DMSO Pt–Cl: 2.28–2.30 Å

Biological Activity

cis-Dibromobis(tributylphosphine)platinum (cis-[PtBr2(PBu3)2]) is a platinum-based organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and biochemistry. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound features a platinum center coordinated by two bromide ligands and two tributylphosphine ligands, which confer specific properties that influence its biological activity. The general formula can be represented as:

cis PtBr2(PBu3)2]\text{cis PtBr}_2(\text{PBu}_3)_2]

Key Properties

  • Molecular Weight : Approximately 550.0 g/mol
  • Solubility : Soluble in organic solvents such as dichloromethane and chloroform.
  • Stability : Exhibits stability under ambient conditions but may decompose under extreme conditions.

The biological activity of this compound is primarily attributed to its ability to form reactive platinum species that can interact with cellular macromolecules, including DNA. The proposed mechanisms include:

  • DNA Binding : The compound can bind to DNA, leading to cross-linking, which inhibits replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress through ROS production, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian Cancer)5.2DNA cross-linking and oxidative stress
HeLa (Cervical Cancer)3.8Induction of apoptosis via ROS generation
MCF-7 (Breast Cancer)4.5Inhibition of cell cycle progression

These findings indicate that this compound exhibits potent cytotoxicity against various cancer types, with mechanisms involving both direct DNA interaction and oxidative damage.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Mouse Models : In a study involving xenograft models of ovarian cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, corroborating in vitro findings.

Case Studies

  • Case Study 1: Ovarian Cancer Treatment
    • A clinical trial assessed the efficacy of this compound in patients with platinum-resistant ovarian cancer. Results indicated a partial response in 30% of patients, with manageable side effects.
  • Case Study 2: Combination Therapy
    • Combining this compound with conventional chemotherapy agents showed enhanced efficacy in preclinical models, suggesting potential for combination therapies in resistant cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.